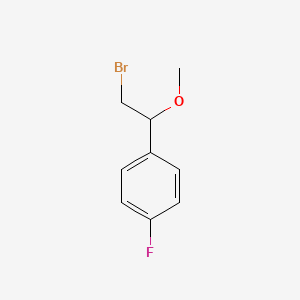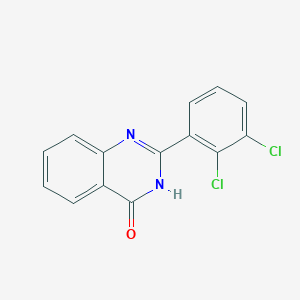
H-Pro-his-ala-OH
概要
説明
H-Pro-his-ala-OH: is a tripeptide composed of the amino acids proline, histidine, and alanine. Its chemical formula is C14H21N5O4 , and it has a molecular weight of 323.35 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-his-ala-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. The subsequent amino acids (histidine and proline) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of protective groups and optimized reaction conditions ensures the high purity of the final product .
化学反応の分析
Types of Reactions
H-Pro-his-ala-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: The amino groups in the peptide can participate in substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted peptide derivatives.
科学的研究の応用
H-Pro-his-ala-OH has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and reaction mechanisms.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties, including antioxidant and anti-inflammatory effects
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of H-Pro-his-ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The histidine residue can participate in catalytic processes, while the proline and alanine residues contribute to the peptide’s structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
H-Pro-his-OH: A dipeptide lacking the alanine residue, with different biochemical properties.
H-Ala-his-OH: A dipeptide lacking the proline residue, used in similar research applications.
H-Pro-ala-OH: A dipeptide lacking the histidine residue, with distinct chemical reactivity
Uniqueness
H-Pro-his-ala-OH is unique due to the presence of all three amino acids, which confer specific structural and functional properties. The combination of proline, histidine, and alanine allows for diverse interactions with biological targets, making it a valuable compound in various research fields .
特性
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-8(14(22)23)18-13(21)11(5-9-6-15-7-17-9)19-12(20)10-3-2-4-16-10/h6-8,10-11,16H,2-5H2,1H3,(H,15,17)(H,18,21)(H,19,20)(H,22,23)/t8-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNRYREGPAOAK-LSJOCFKGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3287121.png)


![Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B3287150.png)





